

Application Note: Purification of Crude Dimethyl Adipate by Vacuum Distillation

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Compound of Interest

Compound Name: Methyl adipate

Cat. No.: B8814857

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Abstract

This application note provides a detailed protocol for the purification of crude **dimethyl adipate** via vacuum distillation. **Dimethyl adipate**, a key intermediate in various industrial syntheses, including pharmaceuticals, often requires high purity. Vacuum distillation is an effective method for separating **dimethyl adipate** from less volatile impurities, such as residual starting materials and side-products from its synthesis. This document outlines the necessary equipment, a step-by-step experimental protocol, and expected outcomes.

Introduction

Dimethyl adipate (DMA) is the dimethyl ester of adipic acid and serves as a versatile chemical intermediate and a specialty solvent.^[1] Its synthesis, typically through the esterification of adipic acid with methanol, can result in a crude product containing unreacted adipic acid, **monomethyl adipate**, excess methanol, and other byproducts.^{[1][2]} For many applications, particularly in the pharmaceutical and polymer industries, a high degree of purity is essential.

Vacuum distillation is a preferred method for purifying compounds with high boiling points or those that are thermally sensitive.^[3] By reducing the pressure, the boiling point of the

compound is lowered, mitigating thermal decomposition and allowing for efficient separation from non-volatile or less volatile impurities.[3] This protocol details the vacuum distillation of crude **dimethyl adipate** to achieve a purity of over 99.5%.[4]

Impurity Profile and Physical Properties

The primary impurities in crude **dimethyl adipate** originating from the esterification of adipic acid are typically residual adipic acid, **monomethyl adipate**, and excess methanol. The significant difference in boiling points between these components allows for effective separation through fractional vacuum distillation.

Data Presentation: Physical Properties of Dimethyl Adipate and Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C) at Atmospheric Pressure (1013 hPa)	Boiling Point (°C) at Reduced Pressure	Melting Point (°C)
Dimethyl Adipate	C8H14O4	174.19	215 - 225[5]	109-110 @ 14 mmHg[1][6]	8[5]
Adipic Acid	C6H10O4	146.14	337.5	-	152.1
Monomethyl Adipate	C7H12O4	160.17	-	162 @ 10 mmHg[7][8]	7-9[7][8]
Methanol	CH4O	32.04	64.7	-	-97.6

Experimental Protocol: Vacuum Distillation of Crude Dimethyl Adipate

This protocol outlines the fractional vacuum distillation of crude **dimethyl adipate**.

Materials and Equipment

- Crude **dimethyl adipate**

- Round-bottom flask (distilling flask)
- Heating mantle with magnetic stirrer
- Magnetic stir bar
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with thermometer adapter
- Thermometer
- Condenser
- Receiving flask(s) (e.g., pear-shaped or round-bottom)
- Vacuum adapter
- Vacuum pump (capable of reaching <20 mmHg)
- Cold trap
- Manometer
- Thick-walled vacuum tubing
- Glass wool or other insulating material
- Lab jack
- Clamps and stands
- Grease for ground glass joints

Procedure

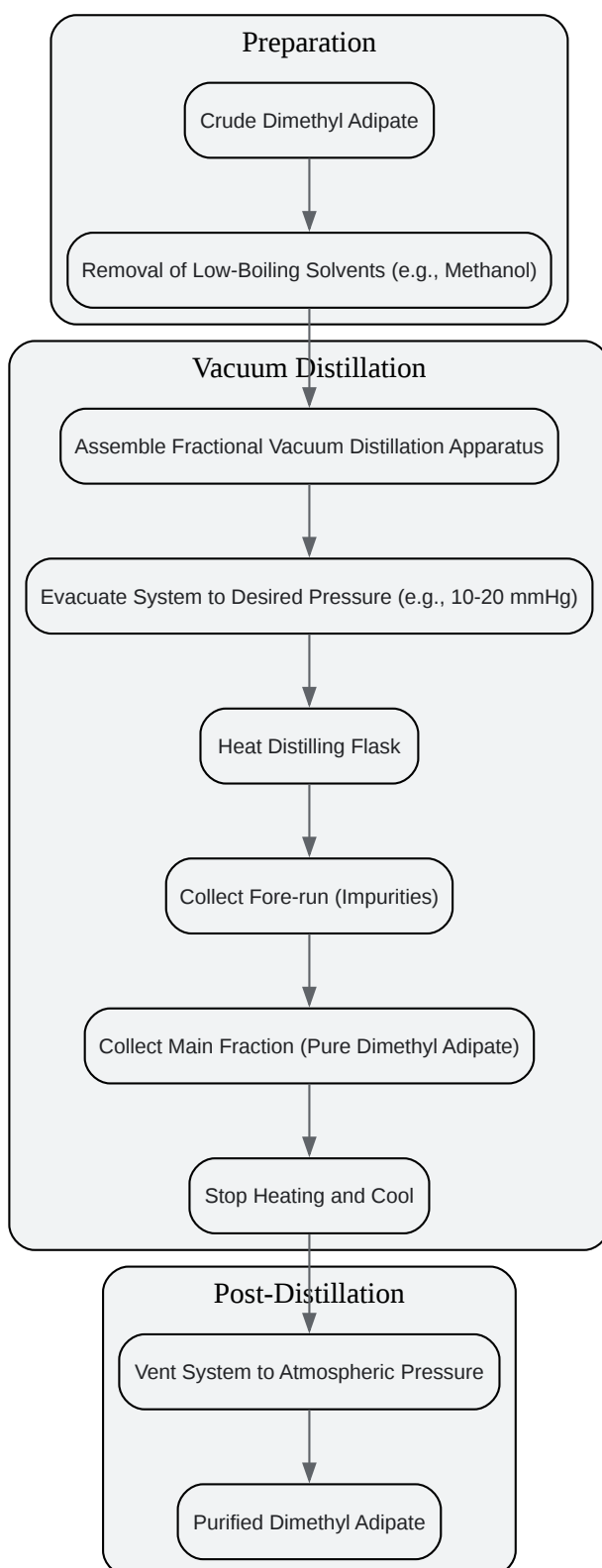
- Preparation of the Crude Material:

- Ensure the crude **dimethyl adipate** is free of low-boiling solvents like methanol. If necessary, perform a simple distillation at atmospheric pressure or use a rotary evaporator to remove residual methanol.
- Assembly of the Vacuum Distillation Apparatus:
 - Place a magnetic stir bar in the appropriately sized round-bottom flask (the distilling flask should not be more than two-thirds full).
 - Assemble the fractional distillation apparatus as shown in the workflow diagram. A Claisen adapter is recommended to prevent bumping.^[9]
 - Lightly grease all ground-glass joints to ensure an airtight seal.^[9]
 - Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure adiabatic conditions.
 - Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature of the distillate.
 - Connect the condenser to a circulating cold water source, with water entering the lower inlet and exiting the upper outlet.
 - Connect the vacuum adapter to a cold trap, and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.
 - Include a manometer in the system to monitor the pressure.
- Distillation Process:
 - Turn on the cooling water to the condenser.
 - Begin stirring the crude **dimethyl adipate**.
 - Slowly turn on the vacuum pump to evacuate the system. The pressure should stabilize at the desired level (e.g., 10-20 mmHg).

- Once the desired vacuum is stable, begin heating the distilling flask using the heating mantle.
- Slowly increase the temperature. The first fraction to distill will likely be any remaining volatile impurities.
- Monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate receiving flask.
- As the temperature approaches the boiling point of **dimethyl adipate** at the system's pressure (refer to the data table), change the receiving flask to collect the main product fraction.
- Maintain a slow and steady distillation rate. The temperature at the distillation head should remain constant during the collection of the pure fraction.
- Once the majority of the **dimethyl adipate** has been distilled, or if the temperature begins to rise significantly, stop the distillation by removing the heating mantle.
- Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
- Turn off the vacuum pump and the cooling water.
- Disassemble the apparatus and characterize the purified **dimethyl adipate**.

Mandatory Visualizations

Experimental Workflow Diagram



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- To cite this document: BenchChem. [Application Note: Purification of Crude Dimethyl Adipate by Vacuum Distillation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8814857#purification-of-crude-methyl-adipate-by-vacuum-distillation>]

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